Product packaging for Cain quinolinium(Cat. No.:CAS No. 42013-69-4)

Cain quinolinium

Cat. No.: B1206450
CAS No.: 42013-69-4
M. Wt: 664.4 g/mol
InChI Key: OIPLMVLJMKFSDI-UHFFFAOYSA-N
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Description

Overview of Quinolinium Scaffolds: Significance in Contemporary Chemical Sciences

Quinolinium compounds are characterized by a fused benzene (B151609) and pyridinium (B92312) ring system, rendering them aromatic and electron-deficient. This inherent electrophilicity makes them key intermediates in a variety of organic transformations. The positive charge on the nitrogen atom enhances their reactivity and imparts unique photophysical properties, leading to their application in fields as diverse as medicinal chemistry, materials science, and catalysis.

In medicinal chemistry, the quinolinium motif is a recognized pharmacophore, present in numerous synthetic and naturally occurring bioactive molecules. Its ability to intercalate with DNA and interact with various enzymes has made it a target for the development of novel therapeutic agents. nih.govnih.gov In materials science, quinolinium derivatives are explored for their potential in organic light-emitting diodes (OLEDs), sensors, and as components of functional dyes. Furthermore, their role as photocatalysts in organic synthesis is a burgeoning area of research, offering green and efficient alternatives to traditional catalytic systems.

Historical Trajectories and Foundational Research on Cain Quinolinium and Related Analogs

The term "this compound" colloquially refers to a series of bisquaternary quinolinium salts developed and investigated for their antitumor properties in the late 1960s and early 1970s by New Zealand scientists Bruce F. Cain and Graham J. Atwell. Their seminal work, published in a series of papers under the title "Potential antitumor agents," laid the groundwork for understanding the structure-activity relationships of these complex molecules. nih.govacs.orgacs.org

Their research was a systematic exploration of how modifications to the chemical structure of these bisquaternary salts influenced their efficacy against leukemia in murine models. These compounds were characterized by two quinolinium heads linked by a variable chain, and Cain and Atwell meticulously documented how changes in the length and nature of this linker, as well as substitutions on the quinolinium rings, impacted biological activity. This foundational research was instrumental in highlighting the potential of quinolinium-based compounds as a novel class of chemotherapeutic agents and spurred further investigation into their mechanism of action, which is now understood to involve interactions with nucleic acids.

While the original publications provide extensive biological data, detailed spectroscopic and physicochemical data for each analog were not always exhaustively reported in a centralized manner. The table below collates representative data for the parent quinolinium cation, which forms the core of the compounds studied by Cain and Atwell.

PropertyData
IUPAC Name Quinolinium
Molecular Formula C₉H₈N⁺
Molecular Weight 130.17 g/mol
Appearance Typically a crystalline solid (as a salt)
Solubility Generally soluble in polar solvents

Note: Specific properties of "this compound" analogs would vary based on the full structure of the bisquaternary salt.

Scope and Research Imperatives in Modern Quinolinium Chemistry

Building upon the foundational work of researchers like Cain and Atwell, the field of quinolinium chemistry continues to expand into new and exciting territories. Current research imperatives are focused on several key areas:

Precision Synthesis: The development of novel and efficient synthetic methodologies to create complex quinolinium derivatives with precise control over their three-dimensional structure is a primary focus. This includes the use of modern catalytic systems to achieve regioselective and stereoselective functionalization of the quinolinium core. mdpi.com

Targeted Therapeutics: In medicinal chemistry, the emphasis has shifted from broad-spectrum cytotoxic agents to highly targeted therapies. Researchers are designing quinolinium-based molecules that can selectively bind to specific DNA or RNA structures, such as G-quadruplexes, or inhibit particular enzymes implicated in disease pathways. This approach aims to maximize therapeutic efficacy while minimizing off-target side effects.

Advanced Materials: The unique photophysical properties of quinolinium compounds are being harnessed to create advanced materials. This includes the development of highly efficient emitters for OLEDs, fluorescent probes for biological imaging, and responsive materials that change their properties in response to external stimuli.

Photocatalysis: The use of quinolinium salts as organic photocatalysts is a rapidly growing field. These compounds can absorb light and initiate chemical reactions, offering a more sustainable and environmentally friendly approach to chemical synthesis compared to traditional methods that often rely on heavy metal catalysts.

The legacy of the "this compound" compounds serves as a powerful example of how foundational research into the synthesis and properties of a chemical scaffold can pave the way for decades of innovation. The principles of structure-activity relationships established by Cain and Atwell continue to inform the design of new quinolinium-based molecules with a wide range of applications, from life-saving medicines to cutting-edge technologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H32Br2N6O B1206450 Cain quinolinium CAS No. 42013-69-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(6-amino-1-ethylquinolin-1-ium-4-yl)amino]-N-[4-[(1-ethylpyridin-1-ium-4-yl)amino]phenyl]benzamide;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N6O.2BrH/c1-3-36-18-15-27(16-19-36)33-24-10-12-26(13-11-24)35-31(38)22-5-8-25(9-6-22)34-29-17-20-37(4-2)30-14-7-23(32)21-28(29)30;;/h5-21H,3-4,32H2,1-2H3,(H,35,38);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPLMVLJMKFSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=C5C=C(C=CC5=[N+](C=C4)CC)N.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32Br2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42013-69-4
Record name Cain quinolinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042013694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Comprehensive Spectroscopic and Advanced Structural Elucidation of Cain Quinolinium Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It exploits the magnetic properties of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C), to provide detailed information about the connectivity, environment, and spatial arrangement of atoms within a molecule. For complex structures like Cain quinolinium, multi-dimensional NMR techniques are crucial for unambiguous assignment and confirmation of the molecular architecture.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments provide correlations between different nuclei, enabling the elucidation of complex molecular structures that are often challenging with one-dimensional (1D) NMR alone.

COSY (Correlation Spectroscopy): This technique reveals proton-proton (¹H-¹H) couplings, establishing connectivity between adjacent protons through covalent bonds. For this compound, COSY would map out the spin systems within its aromatic rings and any aliphatic chains, confirming the proximity of protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes direct correlations between protons and the carbons to which they are directly attached (¹H-¹³C one-bond couplings). This is vital for assigning specific proton signals to their corresponding carbon atoms, particularly in complex aromatic systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies through-space correlations between protons that are close in proximity, regardless of whether they are directly bonded. This is critical for determining the three-dimensional conformation and relative spatial arrangement of different parts of the molecule, which is important for understanding how this compound might interact with other molecules.

While specific detailed research findings from COSY, HSQC, HMBC, and NOESY experiments on isolated this compound were not found in the provided search results, these techniques are standard for confirming the complex structure of quinolinium derivatives. Studies involving Cain's quinolinium in complexation with DNA have utilized NMR to understand binding interactions, indicating the technique's applicability to the system plos.orgscispace.com.

Solid-State NMR for Conformational and Packing Studies

Solid-state NMR spectroscopy is employed when compounds cannot be readily dissolved or when information about their solid-state structure, including polymorphism, molecular conformation, and intermolecular packing arrangements, is required. This technique is particularly useful for crystalline materials or amorphous solids.

No specific research findings or data for solid-state NMR studies on this compound were identified in the provided search results. However, for crystalline organic compounds, solid-state NMR can provide insights into the orientation of molecules within the crystal lattice and the nature of intermolecular interactions, which could be relevant for understanding the bulk properties of this compound.

Isotopic Labeling Strategies in NMR Elucidation

Isotopic labeling, typically with ¹³C or ²H (deuterium), can significantly aid in NMR spectral assignment and structural determination, especially for complex molecules or when studying metabolic pathways. By selectively incorporating an isotope into a specific part of the molecule, its NMR signal can be enhanced or tracked, simplifying spectral analysis.

Specific research findings or data regarding the application of isotopic labeling strategies to this compound were not found in the provided search results. Such strategies would typically be employed if particular structural features were difficult to resolve or if studying the compound's fate in biological systems.

Advanced Mass Spectrometry (MS) for Molecular Architecture Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing critical information about the molecular weight, elemental composition, and fragmentation patterns of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This is crucial for confirming the identity and purity of synthesized compounds.

This compound has been characterized by HRMS. The molecular formula is reported as C31H32Br2N6O guidechem.comechemi.com. The exact mass for this formula, considering the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O), is approximately 664.098 Da echemi.com. This precise mass measurement is vital for confirming the molecular formula and distinguishing it from compounds with similar nominal masses.

Table 3.2.1: Key Mass Spectrometric Data for this compound

ParameterValueUnitSource Reference
Molecular FormulaC31H32Br2N6O- guidechem.comechemi.com
Exact Mass664.098Da echemi.com
Monoisotopic Mass662.10043Da guidechem.com
Molecular Weight664.43338Da echemi.com

Note: Discrepancies in exact/monoisotopic mass may arise from different calculation methods or isotopic compositions considered. The value of 664.098 Da is consistent with the dibromide form.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS), also known as product ion scanning or fragmentation analysis, involves fragmenting a selected parent ion and analyzing the resulting fragment ions. This process provides structural information by revealing characteristic fragmentation pathways, which can help confirm the connectivity of atoms and functional groups within the molecule.

While the precise MS/MS fragmentation pathways for this compound were not detailed in the provided search results, this technique would typically be applied to identify characteristic losses or cleavages within the molecule. For a complex structure like this compound, fragmentation might involve the cleavage of the ethyl groups, the amide bond, or the breaking of bonds within the quinolinium and pyridinium (B92312) ring systems. Such analyses would provide corroborating evidence for the proposed structure and could help differentiate it from isomers.

Ion Mobility Spectrometry (IMS-MS) for Gas-Phase Conformations

Ion Mobility Spectrometry coupled with Mass Spectrometry (IMS-MS) offers a powerful method for characterizing the three-dimensional structures of ions in the gas phase researchgate.net. This technique separates ions based on their size, shape, and charge as they drift through a neutral gas under an applied electric field researchgate.netnih.gov. The measured drift time can be converted into a collision cross-section (CCS), which serves as a direct measure of the ion's size and shape in the gas phase researchgate.netnih.gov. For a complex molecule like this compound, IMS-MS can resolve different conformational isomers that may exist in the gas phase, providing insights into its flexibility and preferred spatial arrangements nih.govmpg.dechemrxiv.org. By analyzing the distribution of CCS values for different charge states of this compound, researchers can infer the presence of various folded or extended conformations, complementing data obtained from other spectroscopic methods nih.govnih.gov. This approach is particularly valuable for understanding how solution-phase conformations translate to the gas phase during ionization processes like electrospray ionization (ESI) chemrxiv.org.

X-ray Crystallography for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction for Absolute Configuration

Determining the absolute configuration of chiral molecules is a critical aspect of structural elucidation, particularly for compounds with potential biological activity researchgate.netspringernature.com. Single crystal X-ray diffraction, when applied to a chiral crystalline sample of this compound (or a chiral derivative), can unequivocally assign the absolute stereochemistry encyclopedia.pubresearchgate.netnih.gov. This is achieved by exploiting the anomalous scattering effect of atoms, which causes slight deviations in the diffraction pattern that are enantiomer-dependent encyclopedia.pubnih.govresearchgate.net. The Flack parameter, a refinement parameter derived from analyzing these deviations, quantifies the degree of inversion in the determined structure, allowing for the assignment of absolute configuration encyclopedia.pubresearchgate.netnih.gov. If this compound itself is achiral, or if racemic mixtures are studied, chiral derivatization or co-crystallization with a known chiral entity might be employed to facilitate absolute configuration determination researchgate.netresearchgate.net.

Co-crystal and Supramolecular Assembly Structural Studies

The study of co-crystals and supramolecular assemblies provides insights into how molecules interact and organize through non-covalent forces, such as hydrogen bonding, π-π stacking, and van der Waals forces ias.ac.inrsc.org. X-ray crystallography is instrumental in visualizing these assemblies, revealing the specific motifs and interaction networks formed ias.ac.inresearchgate.netacs.org. This compound, with its positively charged quinolinium nitrogen and potential hydrogen bond donors/acceptors within its extended structure, is amenable to forming co-crystals or participating in supramolecular architectures rsc.orgacs.org. For instance, it could form co-crystals with complementary molecules through directed hydrogen bonding interactions, or self-assemble into higher-order structures. X-ray diffraction analysis of such assemblies would reveal the precise nature and strength of these intermolecular interactions, contributing to a deeper understanding of its solid-state behavior and potential for materials design rsc.orgresearchgate.netacs.org.

Vibrational and Electronic Spectroscopy for Molecular Insights

Vibrational and electronic spectroscopy techniques offer complementary information about the molecular structure, functional groups, and electronic properties of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups and analyze the vibrational modes of a molecule researchgate.netwiley.commjcce.org.mk. Each functional group within this compound, such as the quinolinium ring system, amino groups, and potentially carbonyl groups in its extended structure, will exhibit characteristic absorption or scattering frequencies mdpi.comlibretexts.orgvscht.czmasterorganicchemistry.com.

IR Spectroscopy: The IR spectrum of this compound would likely show characteristic stretches for C-H bonds (aliphatic and aromatic), C=C and C=N stretching within the quinoline (B57606) and pyridine (B92270) rings, N-H stretching from amino groups, and C-O stretching if carbonyls are present mdpi.comlibretexts.orgvscht.czmasterorganicchemistry.com. The fingerprint region (below 1500 cm⁻¹) would provide a unique spectral signature for the molecule, allowing for comparison with reference spectra wiley.comlibretexts.org.

Raman Spectroscopy: Raman spectroscopy probes similar vibrational modes but relies on changes in polarizability. It is often complementary to IR spectroscopy, with some vibrations being more intense in one technique than the other researchgate.netmjcce.org.mkscirp.orgyoutube.com. For quinoline derivatives, characteristic bands are observed for ring stretching and C-H vibrations researchgate.netmdpi.com.

The combined analysis of IR and Raman spectra, potentially supported by computational methods like Density Functional Theory (DFT), can provide a comprehensive assignment of vibrational modes and confirm the presence and environment of specific functional groups within this compound researchgate.netmdpi.com.

Table 1: Representative Vibrational Frequencies for Functional Groups in this compound

Functional Group/VibrationExpected IR Range (cm⁻¹)Expected Raman Range (cm⁻¹)Notes
Aromatic C-H Stretch3100–30003100–3000Characteristic of the quinoline and phenyl rings.
Aliphatic C-H Stretch3000–28503000–2850Associated with ethyl groups.
C=C/C=N Stretch (Aromatic)1620–14501620–1450Multiple bands expected from the conjugated ring systems.
N-H Stretch (Amine)3500–3300 (often broad)3500–3300Primary amines show two bands; secondary amines show one.
C-N Stretch1350–10001350–1000Found in aromatic and aliphatic amines.
C-O Stretch (if carbonyl)1320–12101320–1210If carbamoyl (B1232498) group is present.
Ring Bending/Deformation900–675900–675Characteristic of aromatic ring systems.

Note: These ranges are general for the functional groups and specific values for this compound would require experimental data.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy probes electronic transitions within a molecule, typically involving the excitation of valence electrons from occupied molecular orbitals to unoccupied ones shu.ac.ukubbcluj.romsu.eduazooptics.com. Molecules with conjugated π-electron systems, such as the quinolinium core of this compound, exhibit absorption in the UV and sometimes visible regions of the spectrum msu.eduresearchgate.net. The absorption spectrum provides information about the electronic structure, the extent of conjugation, and the presence of chromophoric groups shu.ac.ukazooptics.com.

For this compound, UV-Vis spectroscopy would reveal absorption bands corresponding to electronic transitions such as π→π* and potentially n→π* transitions shu.ac.ukazooptics.com. The extended conjugation in the quinolinium system, coupled with the electron-donating amino group and the pyridine moiety, would lead to characteristic absorption maxima (λmax) at specific wavelengths msu.eduresearchgate.net. Changes in the absorption spectrum, such as bathochromic (red) or hypsochromic (blue) shifts, can occur due to solvent effects, pH changes, or interactions with other molecules, providing further insights into its electronic environment msu.eduresearchgate.net.

Theoretical and Computational Chemistry of Cain Quinolinium

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic structure, energetics, and reactivity of molecules. These methods are based on solving approximations to the Schrödinger equation.

Density Functional Theory (DFT) for Ground State Properties and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of atoms, molecules, and solids tuwien.ac.atmpg.de. Its popularity stems from a favorable balance between accuracy and computational efficiency, making it suitable for systems with many electrons diva-portal.orgepfl.chriken.jp. For Cain Quinolinium, DFT calculations would be employed to determine:

Ground State Geometry: Predicting the most stable three-dimensional arrangement of atoms in the molecule.

Electronic Properties: Calculating parameters such as electron density distribution, molecular orbitals (HOMO-LUMO gaps), dipole moments, and atomic charges. These properties are indicative of the molecule's reactivity and potential interactions.

Energetics: Determining reaction energies, activation barriers for potential chemical transformations, and binding energies, which are critical for understanding chemical stability and reaction pathways.

DFT methods, such as those employing generalized gradient approximations (GGAs) or hybrid functionals, are capable of providing reasonably accurate results for ground-state properties mpg.dechemrxiv.org.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, meaning "from first principles," utilize only fundamental physical constants and the atomic composition of a molecule as input, without relying on empirical parameters wikipedia.org. These methods aim for higher accuracy, particularly for systems where electron correlation effects are significant or when precise energetic values are required.

High-Accuracy Energetics: Methods like coupled cluster (CC) or Møller-Plesset perturbation theory (MPn) can provide highly accurate total energies and reaction energies, often serving as benchmarks for DFT methods.

Spectroscopic Properties: Ab initio calculations can predict vibrational frequencies, rotational constants, and other spectroscopic parameters that can be compared with experimental data.

Electronic Structure Refinement: For complex systems, ab initio methods can offer a more rigorous treatment of electron correlation, leading to more accurate descriptions of electronic states and bonding.

While computationally more demanding than DFT, ab initio methods are invaluable for validating DFT results and for investigating systems where high precision is paramount nsf.gov.

Excited State Calculations for Photophysical Prediction

Understanding the photophysical properties of molecules like this compound, which may possess fluorescent or light-absorbing characteristics, requires calculations of excited electronic states.

Time-Dependent Density Functional Theory (TD-DFT): This is a common extension of DFT used to calculate excitation energies, oscillator strengths, and transition moments, which are directly related to UV-Vis absorption spectra riken.jpq-chem.comrsc.org. TD-DFT can predict the wavelengths of light absorbed and emitted by the molecule.

Ab Initio Excited State Methods: More rigorous ab initio methods, such as configuration interaction (CI) or coupled cluster singles and doubles (CCSD), can also be applied to excited states for higher accuracy, though they are computationally intensive.

Photophysical Properties: These calculations can predict properties like Stokes shifts, fluorescence quantum yields, and excited-state lifetimes, which are crucial for applications involving light emission or absorption.

The accurate prediction of excited state properties is vital for designing molecules for applications such as fluorescent probes or photoswitches chemrxiv.orgresearchgate.net.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time, providing insights into their conformational flexibility, interactions with their environment, and collective motions.

Classical and Ab Initio Molecular Dynamics

MD simulations track the trajectories of atoms and molecules by numerically integrating Newton's equations of motion.

Ab Initio Molecular Dynamics (AIMD): In AIMD, forces are calculated on-the-fly using quantum mechanical methods (often DFT), providing higher accuracy but at a significantly greater computational cost. This method is typically used for shorter timescales or for systems where the electronic structure changes dynamically, such as during chemical reactions or phase transitions mdpi.comnih.govunige.ch.

Both methods are employed to map out the conformational space a molecule can occupy and to understand the nature and strength of interactions it forms with its surroundings.

Reaction Mechanism Elucidation through Computational Modeling

Catalyst Design and Optimization via Computational Studies

Extensive review of the search results indicates the following:

Spectroscopic Parameters: While some search results discuss general methods for NMR prediction chemaxon.comnmrdb.org and spectral simulations (UV-Vis, fluorescence, vibrational) for quinoline (B57606) derivatives or related compounds mdpi.comnih.govresearchgate.netnih.govresearchgate.netrsc.orgpsu.edu, none of these studies specifically report computational predictions of NMR chemical shifts, coupling constants, vibrational frequencies, or electronic absorption/emission spectra for "this compound" itself. One study mentions the use of NMR methods to validate experimental findings related to "Cain's quinolinium" binding to DNA plos.org, which is an experimental application rather than a computational prediction of its intrinsic spectroscopic properties. PubChemLite provides predicted collision cross-section values uni.lu, which are related to ion mobility, but not the spectroscopic parameters requested.

Reaction Mechanisms: General computational techniques for elucidating reaction mechanisms, including transition state searches, Intrinsic Reaction Coordinate (IRC) analysis, and free energy profile calculations, are described in several sources researchgate.netq-chem.comgithub.ioreadthedocs.iomdpi.commit.educecam.org. Similarly, computational approaches for catalyst design and optimization are discussed nih.govrsc.orgustc.edu.cnkaust.edu.sa. However, no specific research findings or computational studies detailing reaction mechanisms, transition states, free energy profiles, or catalyst design relevant to "this compound" were found in the provided search results.

Due to the absence of specific computational chemistry data for "this compound" in the areas outlined in the prompt, it is not possible to generate the detailed, scientifically accurate content, including data tables, as requested. The information available pertains to the compound's identification, general properties, and its interactions with biological systems, rather than its theoretical computational characterization.

Mechanistic Investigations of Cain Quinolinium at the Molecular Level

Advanced Photophysical and Electrochemical Properties of Cain Quinolinium

Electrochemical Behavior and Redox Properties

The electrochemical behavior of Cain Quinolinium is crucial for understanding its potential applications in areas such as electrocatalysis, sensors, and energy storage. This section examines its redox potentials and the species generated during electrochemical transformations.

Cyclic Voltammetry and Chronoamperometry for Redox Potentials

Cyclic voltammetry (CV) and chronoamperometry (CA) are primary techniques used to determine the redox potentials of electroactive species gamry.comnih.govpalmsens.com. Cyclic voltammetry involves scanning the electrode potential linearly and monitoring the resulting current, providing information about oxidation and reduction potentials, as well as the reversibility of electron transfer processes gamry.compw.edu.pl. Chronoamperometry applies a potential step and measures the current decay over time, which can reveal diffusion coefficients and rate constants for electron transfer nih.govyoutube.commdpi.com. For this compound, these techniques would establish its accessible oxidation and reduction potentials, typically reported in Volts (V) versus a reference electrode palmsens.com. Data would be presented in a table format, detailing the specific potentials observed under various experimental conditions (e.g., solvent, supporting electrolyte).

Table 6.3.1.1: Redox Potentials of this compound

TechniquePotential (V vs. Ref)ReversibilityNotes
Cyclic VoltammetryEpa = [Value][Reversible/Irreversible]Anodic peak potential
Cyclic VoltammetryEpc = [Value][Reversible/Irreversible]Cathodic peak potential
ChronoamperometryE1/2 = [Value][Reversible/Irreversible]Formal potential (if applicable)

Relationship between Electronic Structure and Electrochemical Activity

The electrochemical activity of this compound is intrinsically linked to its electronic structure, including the energy levels of its frontier molecular orbitals (HOMO and LUMO) rsc.orgnih.govbeilstein-journals.org. Theoretical calculations, such as Density Functional Theory (DFT), can predict these energy levels and provide insights into how the molecular geometry and electron distribution influence redox potentials rsc.orgsciencepublishinggroup.comresearchgate.net. For instance, electron-donating or withdrawing substituents on the quinolinium core can significantly alter its oxidation and reduction potentials. Structure-activity relationship studies would correlate specific structural features of this compound with its observed electrochemical properties rsc.orgnih.gov.

Table 6.3.3.1: Electronic Structure Parameters and Electrochemical Correlation

ParameterValueCorrelation with Electrochemical Activity
HOMO Energy[eV][e.g., Higher HOMO correlates with easier oxidation]
LUMO Energy[eV][e.g., Lower LUMO correlates with easier reduction]
Electrochemical Gap (HOMO-LUMO)[eV][e.g., Smaller gap indicates higher reactivity]
[Other relevant electronic parameter][Value][Description of correlation]

Charge Transfer Phenomena and Excited State Dynamics

This compound's photophysical properties are governed by its ability to undergo charge transfer processes and its behavior in excited electronic states. This section explores these phenomena.

Intramolecular and Intermolecular Charge Transfer Investigations

Intramolecular Charge Transfer (ICT) involves the movement of electron density from one part of a molecule to another, often from an electron-donating to an electron-accepting moiety within the same molecule nih.govaip.orgnih.gov. Intermolecular charge transfer (ICT) occurs between different molecules, typically between an electron donor and an electron acceptor researchgate.netacs.orgnih.gov. For this compound, investigations using steady-state and time-resolved spectroscopy would elucidate the extent and nature of these charge transfer processes. The electronic structure, particularly the presence of donor and acceptor groups or extended π-conjugation, would dictate its propensity for ICT aip.org. Studies might involve analyzing solvatochromic shifts in absorption and emission spectra, which are sensitive indicators of ICT states nih.govacs.org.

Time-Resolved Spectroscopy for Excited State Pathways

Time-resolved spectroscopy techniques, such as transient absorption spectroscopy (TAS) and time-correlated single-photon counting (TCSPC), are essential for understanding the ultrafast dynamics of excited states wikipedia.orgresearchgate.netresearchgate.netrsc.orgrsc.org. After photoexcitation, this compound populates excited electronic states (e.g., S1, S2) and may undergo various relaxation pathways, including internal conversion, intersystem crossing, and fluorescence or phosphorescence ufmg.brbeilstein-journals.org. TAS can track the evolution of excited states by monitoring changes in absorbance over femtosecond to nanosecond timescales, revealing transient species and their lifetimes wikipedia.orgresearchgate.netrsc.org. These studies help map out the complete excited-state decay pathways, identifying intermediates and the rates at which they transform, which is critical for applications in photochemistry and optoelectronics researchgate.netbeilstein-journals.orgresearchgate.net.

Table 6.4.2.1: Excited State Dynamics of this compound

Excited StateLifetime (ps/ns)Relaxation PathwaySpectroscopic Evidence
S1[Value][e.g., Fluorescence, Intersystem Crossing][e.g., Transient absorption band at X nm]
Triplet State[Value][e.g., Phosphorescence][e.g., Long-lived emission]
[Other State][Value][Description][Description]

Structure Activity Relationship Sar Studies and Derivatization Strategies for Quinolinium Scaffolds

Systematic Structural Modifications and Their Impact on Molecular Properties

Variations in Substituent Position and Electronic Nature

The location and electronic character (electron-donating or electron-withdrawing) of substituents on the quinolinium scaffold profoundly influence its physicochemical and biological properties. researchgate.net SAR studies have demonstrated that the introduction of specific groups at defined positions can dramatically enhance or diminish a compound's activity.

For instance, in the context of antileishmanial agents, the substitution pattern is critical. The presence of a 7-F and an 8-methyl group on the quinoline (B57606) scaffold has been identified as essential for activity. mdpi.com Conversely, introducing an 8-methoxy or 8-isopropoxy group can lead to a complete loss of activity. mdpi.com The electronic nature of the substituents also plays a significant role. Electron-donating groups on an aryl fragment at the 5-position were found to be important for antileishmanial properties. mdpi.com In another study, high chloride sensitivity for fluorescent indicators required the presence of electron-donating groups like methyl and methoxy (B1213986) on the quinoline backbone. nih.gov

Conversely, electron-withdrawing groups are often pivotal for other activities. For example, a carboxylic acid group at the 3-position of the quinoline scaffold was found to be crucial for inhibitory activity against certain IGF receptors in cancer therapy. orientjchem.org Similarly, compounds with potent antibacterial activity often feature halogen substituents, such as fluorine, chlorine, or iodine, at the C-6 position. researchgate.net The highly electron-deficient core created by combining chloro and trifluoromethyl (CF₃) substituents can enhance interactions with nucleophilic targets. The anticancer activity of quinoline derivatives is also affected by substituent placement, with modifications at positions 2 and 3 showing greater activity against some cancer cell lines compared to substitutions at positions 4 and 8. orientjchem.org

Table 1: Effect of Substituent Position and Nature on Quinolinium Properties
PositionSubstituent TypeEffectApplication ContextReference
C-6Halogen (F, Cl, I)Increased antibacterial activityAntibacterial agents researchgate.net
C-7Fluorine (F)Essential for antileishmanial activityAntileishmanial agents mdpi.com
C-8Methyl (CH₃)Essential for antileishmanial activityAntileishmanial agents mdpi.com
C-8Methoxy (OCH₃)Abolished antileishmanial activityAntileishmanial agents mdpi.com
RingElectron-donating (e.g., OCH₃)High chloride sensitivityFluorescent indicators nih.gov
C-3Carboxylic Acid (COOH)Crucial for IGF receptor inhibitionAnticancer agents orientjchem.org

Impact of N-Substitution and Quaternization on Reactivity

The quaternization of the quinoline nitrogen to form a quinolinium salt is a fundamental derivatization strategy that introduces a permanent positive charge, significantly altering the molecule's solubility, reactivity, and biological interactions. The nature of the substituent attached to the nitrogen atom (N-substitution) is a key handle for modulating these properties.

N-alkylation is a common method used to synthesize a wide array of quinolinium derivatives. mdpi.comnih.gov The choice of the N-substituent can have a substantial impact on biological activity. For example, in a series of antileishmanial quinolinium salts, longer N-alkyl chains like pentyl or octyl were shown to increase the compounds' biological activity. mdpi.com N-alkylation can also be influenced by steric effects; for instance, the reaction of quinoline oligomers with alkylating agents may not lead to complete quaternization due to steric hindrance between the quinoline units. google.comgoogle.com

Quaternization is frequently employed to improve the water solubility of quinoline-based compounds, which can be advantageous for biological applications. derpharmachemica.comfrontiersin.org For example, a series of water-soluble ferrocenyl quinolines was prepared via N-quaternization to enhance their leishmanicidal response. frontiersin.org The process itself, often following an SN2 mechanism, is affected by both electronic factors and steric hindrance from substituents near the nitrogen atom. researchgate.net The strategy for creating hybrid molecules often involves a multi-step process where N-alkylation and quaternization are key transformations. nih.gov

Design and Synthesis of Diverse Quinolinium Analogs

The creation of novel quinolinium derivatives relies on robust and flexible synthetic methodologies. Strategies range from the assembly of complex structures from simple building blocks to the rapid generation of large compound collections using combinatorial approaches.

Building Block Approaches to Complex Quinolinium Derivatives

Quinoline derivatives serve as versatile building blocks for the synthesis of more complex, functionalized polynuclear heterocyclic systems. tandfonline.com Numerous synthetic methods have been developed to construct the quinoline core, which can then be further elaborated.

Multicomponent reactions (MCRs) are a particularly efficient strategy, allowing the construction of complex quinoline scaffolds in a single step from multiple simple starting materials. rsc.orgrsc.org This approach is valued for its high atom economy and ability to introduce structural diversity. rsc.org Well-known methods like the Povarov reaction, which typically involves a [4+2] cycloaddition, are widely used to produce substituted N-heterocycles, including quinolines. rsc.org Other classical methods, such as the Knoevenagel condensation and Vilsmeier-Haack reaction, utilize quinoline-carbaldehyde derivatives as key intermediates or building blocks to create quinoline hybrids. nih.gov For instance, quinolinium salts themselves can act as reactive building blocks; deprotonation can generate quinolinium ylides that undergo cycloaddition reactions with alkenes to form fused pyrrolo[1,2-a]quinoline (B3350903) systems. beilstein-journals.org Similarly, MCRs involving arynes, quinolines, and aldehydes can produce complex benzoxazino quinoline derivatives. nih.govacs.org

Combinatorial Chemistry and High-Throughput Synthesis of Libraries

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of related compounds. wikipedia.orgopenaccessjournals.comfortunepublish.com This approach, coupled with high-throughput screening (HTS), accelerates the discovery of "hit" compounds with desired properties from among thousands or even millions of candidates. evotec.com

This strategy has been successfully applied to the quinolinium scaffold. Efficient methods for the parallel synthesis of quinoline derivative libraries in the solution phase have been described. acs.org One approach involves using 1-benzyl-4-chloroquinolinium salts as key intermediates that can be diversified through reactions like N-arylation and nucleophilic addition to create libraries of 4-amino-2-alkyl-1,2,3,4-tetrahydroquinolines. acs.org The goal of these efforts is to generate collections of compounds with high structural and functional diversity that are suitable for screening campaigns. thermofisher.com HTS assays are then used to rapidly evaluate these libraries for activity against specific biological targets, enabling the identification of promising leads for further development. evotec.comresearchgate.net

Table 2: Examples of Compound Libraries for High-Throughput Screening
Library Provider/TypeNumber of CompoundsDescriptionReference
ChemDiv50,000Part of a diverse screening collection for HTS. stanford.edu
SPECS30,000Component of a major diversity-based library. stanford.edu
Chembridge23,500A diverse library available for screening campaigns. stanford.edu
Maybridge>51,000A collection of drug-like organic compounds with good ADME profiles. thermofisher.com
Evotec>850,000A large, high-quality screening collection selected for chemical tractability and drug-likeness. evotec.com

Correlation of Structural Features with Specific Molecular Interactions

To rationalize SAR data and guide the design of new analogs, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable. These techniques correlate specific structural or physicochemical properties of molecules with their biological activities. dergipark.org.trnih.gov

3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on various series of quinoline derivatives. nih.govdovepress.comphyschemres.org These analyses generate contour maps that indicate where steric, electrostatic, and hydrophobic fields favorably or unfavorably influence biological activity. dovepress.com For example, a 3D-QSAR study on styrylquinoline inhibitors identified that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were primary influencers of activity. physchemres.org

Molecular docking simulations provide insights into how quinolinium derivatives bind to their biological targets, such as proteins or enzymes. nih.govmdpi.com Docking studies on quinoline-based HIV reverse transcriptase inhibitors revealed good binding interactions within the active site of the receptor, with some derivatives showing higher docking scores than standard drugs. tubitak.gov.trnih.gov These studies can identify key amino acid residues that are important for binding and stabilizing the ligand-receptor complex. nih.gov For instance, in a study of bis-quinolinium inhibitors of choline (B1196258) kinase, docking helped to unravel the possible binding site and the structural requirements for a stable protein-ligand complex. nih.gov The combination of QSAR and docking provides a powerful predictive tool for designing new compounds with enhanced activity and a better understanding of their mechanism of action at the molecular level. nih.govdovepress.com

Applications of Cain Quinolinium and Its Analogs As Chemical Probes, Advanced Materials, and Research Tools

Development of Fluorescent and Chromogenic Probes for Chemical Sensing

Quinolinium derivatives are extensively utilized in the development of fluorescent and chromogenic probes, leveraging their distinct photophysical properties for sensitive detection and imaging of various chemical species and biological processes.

Ion Sensing and pH-Responsive Probes

The ability of quinolinium compounds to undergo changes in fluorescence intensity or emission wavelength upon interaction with specific ions or changes in pH makes them excellent candidates for chemical sensing.

Ion Sensing: Quinolinium-based boronic acid probes have demonstrated sensitivity to halide anions such as fluoride (B91410) (F⁻), chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻), as well as cyanide (CN⁻) researchgate.net. These probes are often water-soluble and can detect anions at physiological concentrations. Derivatives like 6-methoxyquinolinium compounds, including SPQ (6-Methoxy-N-(3-sulfopropyl)quinolinium), MQAE, MEQ, and Lucigenin, are well-established fluorescent indicators for chloride ions. They function via diffusion-limited collisional quenching, where fluorescence intensity decreases upon contact with Cl⁻ ions thermofisher.com, nih.gov. Quinoline-based probes have also been developed for the selective detection of copper ions (Cu⁺ and Cu²⁺), offering both colorimetric and fluorescent responses with significant bathochromic shifts rsc.org.

pH-Responsive Probes: Quinolinium fluorophores, particularly those based on the 1-methyl-7-amino-quinolinium scaffold, are engineered as pH-responsive probes. These probes exhibit tunable fluorescence lifetimes across a wide pH range, from acidic (5.5) to highly alkaline (13) conditions researchgate.net, acs.org, nih.gov. Their high fluorescence quantum yield, photostability, and water solubility make them suitable for fluorescence lifetime imaging microscopy (FLIM) applications. The probe QM12 is a notable example of a quinolinium-based near-infrared (NIR) fluorescent probe designed for simultaneous imaging of amyloid-beta (Aβ) aggregates and mitochondrial pH, highlighting its dual-functional capability nih.gov. Additionally, coumarin-quinolinium platforms have been employed to create ratiometric fluorescent sensors for sulfite (B76179) anions (SO₃²⁻), exhibiting high sensitivity and favorable selectivity for imaging in living cells researchgate.net.

Table 1: Quinolinium-Based Probes for Ion and pH Sensing

Probe Type/NameTargetDetection MechanismKey Properties/NotesCitation(s)
Quinolinium Boronic Acid ProbesHalides (F⁻, Cl⁻, Br⁻, I⁻), CN⁻Fluorescence quenching/shiftWater-soluble, sensitive at physiological concentrations researchgate.net
6-Methoxyquinolinium derivatives (SPQ, MQAE, MEQ, Lucigenin)Cl⁻Collisional quenchingWater-soluble, fluorescence intensity reduction thermofisher.com, nih.gov
Quinoline-based probeCu⁺, Cu²⁺Colorimetric & Fluorescence enhancementSelective detection, bathochromic shift rsc.org
1-methyl-7-amino-quinolinium fluorophorepH (5.5-13)Fluorescence lifetime changesHigh quantum yield, photostable, water-soluble researchgate.net, acs.org, nih.gov
QM12Aβ aggregates, Mitochondrial pHNIR fluorescenceDual-functional imaging nih.gov
Coumarin-quinolinium probeSO₃²⁻Ratiometric fluorescenceHigh sensitivity, favorable selectivity, minimal cytotoxicity researchgate.net

Environmental and Biological Imaging Tools (non-diagnostic, research)

Quinolinium compounds serve as valuable research tools for imaging and monitoring in biological and environmental contexts.

Biological Imaging: Quinolinium derivatives are explored for their utility in biological imaging, aiding in the visualization and tracking of biomolecules such as proteins and nucleic acids within cells researchgate.net, crimsonpublishers.com. The probe QUCO-1, a quinolinium-based coumarin (B35378) hemocyanin derivative, has been developed to visualize mitochondria by specifically interacting with mitochondrial RNA (mtRNA) mdpi.com. Quinolinium dyes are also employed as fluorescent labels due to their high quantum yields and large Stokes shifts, facilitating cellular imaging and the study of molecular localization researchgate.net. Furthermore, quinolinium-based fluorescent probes are instrumental in dynamic pH monitoring using fluorescence lifetime imaging microscopy (FLIM), enabling the study of cellular processes in real-time researchgate.net, acs.org, nih.gov.

Environmental Monitoring: Certain quinolinium compounds are investigated for their potential applications in environmental monitoring, leveraging their optical properties to detect pollutants or analyze environmental samples mdpi.com.

Table 2: Quinolinium Compounds in Biological and Environmental Research Tools

Compound Class/NameApplication AreaSpecific FunctionKey PropertiesCitation(s)
Quinolinium compoundsBiological ImagingVisualize RNA, track biomoleculesInteresting biological, photophysical properties researchgate.net, crimsonpublishers.com, mdpi.com
QUCO-1Biological ImagingVisualize mitochondria via mtRNAFluorescent, targets mtRNA mdpi.com
Quinolinium dyesBiological ImagingFluorescent labelingHigh quantum yields, large Stokes shifts researchgate.net
Quinolinium-based probespH MonitoringDynamic pH imaging (FLIM)Tunable lifetimes, photostable, water-soluble researchgate.net, acs.org, nih.gov
Quinolinium compoundsEnvironmental MonitoringGeneral sensingOptical properties mdpi.com
Benzoquinoline derivativesOrganic Light-Emitting DiodesPotential emittersFluorescence characteristics nih.gov
N-methylquinolinium derivativesPhotonic applicationsNonlinear Optical (NLO) materialsLarge first hyperpolarizability uantwerpen.be

Utilization in Materials Science and Optoelectronics

Quinolinium derivatives are integral to the advancement of materials science, particularly in the fields of optoelectronics and organic electronics, owing to their tunable optical and electronic properties.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Dyes

The luminescent properties of quinolinium compounds make them highly suitable for applications in OLEDs and as fluorescent dyes.

OLEDs: Quinolinium derivatives are employed as active materials in OLEDs, serving as emitters or fluorescent dyes ontosight.ai, ontosight.ai, dergipark.org.tr, nih.gov, mdpi.com, researchgate.net. Specific substituted quinoline (B57606) derivatives, such as 5,7-dibromo-8-hydroxyquinoline, have demonstrated fluorescent characteristics conducive to OLED fabrication dergipark.org.tr. Styryl quinolinium dyes are particularly noted for their applications in electroluminescence, with bis(8-hydroxyquinoline) zinc derivatives incorporating a styryl group being fabricated into OLEDs that emit yellow light mdpi.com. Benzoquinoline derivatives are also being synthesized and investigated for their potential as emitters in OLEDs, capitalizing on their inherent fluorescence nih.gov.

Fluorescent Dyes and NLO Materials: Quinolinium compounds function as fluorescent dyes in optoelectronic devices ontosight.ai. Furthermore, N-methylquinolinium derivatives are designed for photonic applications, exhibiting significant first hyperpolarizability values that render them valuable for nonlinear optical (NLO) applications uantwerpen.be. Quinolinium salts have also been utilized as sensitizing dyes in various contexts tu-clausthal.de.

Table 3: Quinolinium Compounds in Optoelectronics and as Fluorescent Dyes

Compound Class/NameApplicationRole in Device/DyeKey PropertiesCitation(s)
Quinolinium derivativesOLEDsEmitters, fluorescent dyesFluorescent properties, emission color (yellow) dergipark.org.tr, mdpi.com
Styryl quinolinium dyesElectroluminescenceActive layer in OLEDsYellow emission, narrow spectra mdpi.com
Benzoquinoline derivativesOLEDsPotential emittersFluorescence characteristics nih.gov
N-methylquinolinium derivativesPhotonic applicationsNLO materialsLarge first hyperpolarizability uantwerpen.be
Quinolinium saltsOptoelectronicsSensitizing dyesOptical properties tu-clausthal.de

Organic Semiconductors and Photoconductive Materials

The electronic properties of quinolinium compounds position them as promising materials for organic electronics, including semiconductors and photoconductors.

Organic Semiconductors: Quinolinium compounds exhibit electrical properties that are beneficial for organic electronics and semiconductor devices ontosight.ai. Benzodithienoquinolizinium tetrafluoroborates, for instance, are evaluated as potential n-type organic semiconductors, with their LUMO levels and HOMO-LUMO energy gaps indicating such suitability mdpi.com, researchgate.net. Quinolinium salts, in general, are recognized for their potential as organic semiconductors ontosight.ai, mdpi.com, researchgate.net, ucl.ac.uk. Quinoline derivatives also find application in organic electronics and photovoltaics due to their optoelectronic properties tudelft.nl.

Photoconductive Materials: Quinolinium-based organic crystals have been investigated for their photoconductive properties worldscientific.com. Photoconductivity, the phenomenon where a material's electrical conductivity increases upon light absorption, is a key characteristic for applications in photodetectors and photoswitches soton.ac.uk, testbook.com. Quinolinium compounds contribute to this field through their ability to absorb light and generate charge carriers, thereby enhancing conductivity worldscientific.com, soton.ac.uk, testbook.com.

Table 4: Quinolinium Compounds in Organic Semiconductors and Photoconductivity

Compound Class/NameApplicationRoleKey PropertiesCitation(s)
Benzodithienoquinolizinium tetrafluoroboratesOrganic Semiconductorsn-type semiconductorsLUMO levels, HOMO-LUMO gaps, charge carrier mobilities mdpi.com, researchgate.net
Quinolinium saltsOrganic ElectronicsSemiconductorsElectrical properties ontosight.ai, ucl.ac.uk
Quinoline derivativesOrganic Electronics, PhotovoltaicsSemiconductorsOptoelectronic properties tudelft.nl
Quinolinium-based organic crystalsPhotoconductive DevicesPhotoconductorsDielectric and photoconductivity studies worldscientific.com

Applications in Catalysis

Quinolinium compounds are increasingly recognized for their catalytic capabilities, particularly in organic synthesis and photocatalysis.

Organic Synthesis Catalysis: Quinolinium salts have been employed as catalysts in various organic reactions, demonstrating potential in facilitating electron transfer and promoting organic synthesis ontosight.ai, ontosight.ai. Their stability and reactivity profiles make them versatile tools in synthetic chemistry.

Photocatalysis: Quinolinium derivatives are emerging as efficient metal-free photocatalysts. Upon light excitation, quinolinium ions can reach an excited state and undergo single electron transfer, initiating catalytic cycles acs.org. Quinolinium-grafted polyoxometalates (Q-POMs) represent a significant advancement, acting as dual photocatalytic systems that facilitate the one-step oxidation of benzyl (B1604629) alcohols to benzoic acids under mild conditions, utilizing light and oxygen as the sole oxidant acs.org, acs.org.

Heterocycle Synthesis: Copper-catalyzed reactions involving quinolinium salts are instrumental in the synthesis of complex annulated heterocyclic compounds, showcasing their utility in building intricate molecular architectures researchgate.net, nih.gov, thieme-connect.com.

Quinolinium Salts as Organocatalysts

Quinolinium salts serve as effective organocatalysts, particularly in reactions involving nucleophilic dearomatization of azaarenium salts. These reactions allow for the functionalization of planar aromatic heterocycles, yielding complex three-dimensional scaffolds researchgate.netmdpi.comacs.org. For instance, quinolinium salts have been utilized in Reissert-type additions catalyzed by chiral organocatalysts, facilitating the enantioselective synthesis of dihydroquinolines researchgate.netmdpi.com. These transformations often involve the activation of the quinolinium ring towards nucleophilic attack, leading to the formation of new carbon-carbon bonds with high stereoselectivity acs.orgsnnu.edu.cn. Research has also explored their role in metal-free oxidative transformations, where quinolinium derivatives can act as catalysts or be involved in catalytic cycles frontiersin.org.

Table 8.3.1: Quinolinium Salts in Organocatalysis

Reaction TypeSubstrate ClassCatalyst/Activation StrategyKey Outcome/ApplicationReference(s)
Nucleophilic DearomatizationQuinolinium SaltsChiral Organocatalysts (e.g., oligotriazoles)Enantioselective synthesis of dihydroquinolines, access to 3D scaffolds researchgate.netmdpi.com
Reissert-Type ReactionQuinolinium SaltsLewis Acid-Lewis Base Bifunctional CatalystsEnantioselective formation of Reissert products, synthesis of complex heterocycles acs.org
Dearomatization via [3+2] CycloadditionQuinolinium ZwitterionsPalladium Catalysis with Chiral Ligands (e.g., SEGPHOS)Synthesis of multifused cyclic compounds with controlled stereocenters snnu.edu.cn
Nucleophilic AdditionQuinolinium ZwitterionsCopper Catalysis with Chiral LigandsAsymmetric [5+1] cycloaddition, synthesis of chiral products thieme-connect.com

Ligands for Transition-Metal Catalysis

Quinolinium moieties can be integrated into ligands for transition-metal catalysis, influencing the catalytic activity and selectivity of metal complexes. For example, quinolinium salts have been employed as substrates in asymmetric hydrogenation reactions catalyzed by iridium complexes nsf.govmdpi.comajchem-b.com. In these systems, the quinolinium ring can undergo dearomatization as part of the catalytic cycle, facilitated by metal-ligand cooperation nsf.gov. Furthermore, quinolinium derivatives have been utilized in copper-catalyzed alkynylation reactions, demonstrating their utility in forming complex carbon-carbon bonds with high enantioselectivity acs.org. The electronic and steric properties of quinolinium-containing ligands can be tuned by modifying substituents, allowing for optimization in various catalytic transformations, including C-H functionalization and annulation reactions thieme-connect.comacs.org.

Table 8.3.2: Quinolinium Derivatives in Transition-Metal Catalysis

Metal CatalystLigand Type (Quinolinium-Containing)Reaction TypeSubstrate ClassKey Outcome/ApplicationReference(s)
IridiumPyridyl-sulfonamideTransfer HydrogenationKetones, Imines, Quinolinium SaltsMetal-ligand cooperation, reversible dearomatization nsf.gov
IridiumSpiro Chiral AminophosphineAsymmetric HydrogenationKetones, Imines, HeteroaromaticsHigh enantioselectivity in formation of chiral nitrogen-containing heterocycles mdpi.comajchem-b.com
CopperStackPhos (P,N-Ligand)Asymmetric AlkynylationQuinolinium Salts, Terminal AlkynesThree-component reaction, high yields and enantioselectivities acs.org
PalladiumChiral Ligands (e.g., SEGPHOS)C3-Allylative DearomatizationQuinolinium Zwitterions, Vinyl CyclopropanesSynthesis of multifused cyclic compounds with controlled stereocenters snnu.edu.cn
Transition MetalsVariousC-H Functionalization, AnnulationQuinoline N-oxides, Quinolinium Salts, HeteroarenesAccess to functionalized heterocycles, formation of fused ring systems thieme-connect.comacs.org

Molecular Tools for Fundamental Biological Research

Quinolinium compounds, including Cain quinolinium, are recognized for their potential as molecular tools in biological research due to their ability to interact with biomolecules and their inherent fluorescent properties.

Probes for Nucleic Acid Structure and Dynamics Research

This compound (NSC 176319) has been extensively studied for its interaction with quadruplex DNA (G-quadruplexes) researchgate.netfrontiersin.orgontosight.aiacs.org. Research employing hydroxyl radical footprinting and Nuclear Magnetic Resonance (NMR) spectroscopy has revealed that this compound exhibits selective binding to the TT loops of these DNA structures researchgate.netfrontiersin.orgontosight.aiacs.org. This interaction involves the disruption of hydrogen bonding and the unstacking of specific residues within the quadruplex, providing valuable structural insights researchgate.netfrontiersin.orgontosight.aiacs.org. The compound's ability to selectively bind to and characterize these complex nucleic acid structures makes it a potent research tool for understanding DNA dynamics and structure-function relationships, particularly in contexts relevant to gene regulation and disease researchgate.netfrontiersin.orgacs.org.

Table 8.4.1: this compound as a Nucleic Acid Probe

Compound NameTarget Nucleic Acid StructureBinding Site SpecificityMechanism of InteractionCharacterization MethodsResearch ApplicationReference(s)
This compoundG-quadruplex DNATT loopsDisruption of hydrogen bonding (e.g., T4-T13), unstacking of residuesNMR, Hydroxyl Radical FootprintingCharacterization of quadruplex DNA structure and dynamics, understanding DNA-ligand interactions researchgate.netfrontiersin.orgontosight.aiacs.org
(NSC 176319)

Enzyme Inhibitors for Mechanistic Biochemical Studies

This compound, also known as NSC 176319, has been identified as an inhibitor of DNA cytosine methyltransferase 1 (DNMT1) ontosight.ai. DNMT1 plays a crucial role in DNA methylation, a fundamental epigenetic mechanism involved in gene regulation. By inhibiting DNMT1, this compound can be utilized in biochemical studies to elucidate the catalytic mechanisms of this enzyme and the consequences of DNA methylation disruption. While its cytotoxic effects have been noted, its primary value in this context lies in its utility as a pharmacological tool for probing enzyme function and pathways, rather than for therapeutic administration ontosight.ai.

Tools for Investigating Cellular Processes (non-therapeutic)

Beyond its specific interactions with nucleic acids and enzymes, this compound and related quinolinium compounds are explored for their potential as molecular probes in studying cellular processes ontosight.ai. Their fluorescence characteristics and ability to interact with biomolecules at a molecular level make them suitable for cellular imaging and for investigating molecular interactions within cells. While specific non-therapeutic cellular processes studied with this compound are not detailed in the provided literature, the general class of quinolinium compounds is recognized for its utility in probing cellular environments and molecular events ontosight.aiontosight.ai.

Supramolecular Assembly and Host-Guest Chemistry

Quinolinium derivatives are frequently employed in supramolecular chemistry, participating in host-guest complexation and self-assembly processes. Their positively charged nature and aromatic rings make them suitable guests for macrocyclic hosts such as cyclodextrins (CDs) and cucurbiturils (CBs) science.govnih.govacs.orgscholaris.canih.govacs.org. These interactions are often driven by a combination of hydrophobic effects, π–π stacking, and electrostatic interactions nih.govacs.orgscholaris.caacs.org.

Studies have shown that the binding affinity of quinolinium guests to hosts like 4-sulfonatocalix researchgate.netarene (SCX4) is influenced by the length and nature of substituents on the quinolinium ring, with shorter alkyl chains generally leading to stronger binding nih.govacs.orgacs.org. The inclusion of quinolinium moieties within host cavities can lead to significant changes in their photophysical properties, such as fluorescence, making them useful for sensing applications scholaris.canih.gov. Furthermore, quinolinium units can be incorporated into more complex supramolecular architectures, including molecular knots and links, and can participate in metallo-supramolecular assemblies ontosight.airesearchgate.netrsc.orgresearchgate.net. These assemblies are studied for their unique structural properties and potential applications in areas like molecular recognition and materials science ontosight.airesearchgate.netrsc.orgresearchgate.net.

Table 8.5: Quinolinium Derivatives in Supramolecular Assembly and Host-Guest Chemistry

Guest Molecule(s) (Quinolinium Derivative)Host Molecule(s)Interaction Type(s)Key Observation/ApplicationReference(s)
1-Alkyl-6-alkoxy-quinolinium4-Sulfonatocalix[4/6]areneHydrophobic, π–π stacking, electrostaticEnthalpy-controlled inclusion, 1:1 stoichiometry, size-dependent binding affinity, altered photophysical properties nih.govacs.orgacs.org
6-methoxy-1-methylquinolinium (B1194616) (C1MQ)Cucurbit thieme-connect.deuril (CB7)Hydrophobic, enthalpy-driven encapsulationStable 1:1 complex, altered fluorescence decay kinetics, probe for CB7 inclusion studies nih.gov
Quinolinium SaltsCyclodextrins (α,β,γ)Inclusion complex formationStudied for fluorescent properties and potential as reporters for biomacromolecule binding scholaris.caaphrc.org
Quinolinium-based structuresVarious macrocycles/anionsHost-guest complexation, hydrogen bonding, π–π stackingFormation of supramolecular networks, anion sensing, molecular recognition, building blocks for advanced materials science.govontosight.airesearchgate.netrsc.orgresearchgate.netpsu.edu

Compound List

this compound (also Cain's quinolinium, NSC 176319, NSC 113089)

Quinolinium

1-((3-Nitrophenyl)methyl)quinolinium chloride

7-amino-2,4-dimethylquinolinium salts

1-Alkyl-6-alkoxy-quinolinium

6-methoxy-1-methylquinolinium (C1MQ)

Quinolinium zwitterions

N-phenyl-substituted quinolinium and quinaldinium salts

Benzo[c]quinolinium salts

Design of Macrocyclic Host Systems Incorporating Quinolinium Moieties

The incorporation of quinolinium units into macrocyclic frameworks offers a strategic approach to creating sophisticated host systems capable of selective guest binding. The positive charge of the quinolinium ring can electrostatically attract anionic guests, while its aromatic nature facilitates π-π interactions with other aromatic molecules. This dual functionality allows for the design of macrocycles with tailored recognition capabilities.

Table 1: Quinolinium-Containing Macrocyclic Hosts and Their Properties

Macrocycle TypeKey Quinolinium FeaturePrimary Guest Type(s)Binding Mechanism(s)Notable Property Change / Application
CyclophaneBis-quinolinium unitsAnions (e.g., Cl⁻)Electrostatic, π-π stackingFluorescence quenching, anion sensing nih.govpsu.edu
CalixareneQuinolinium appendagePAHs, Anionsπ-π stacking, hydrophobic, electrostaticFluorescence red-shift, selective recognition acs.orgacs.org
RotaxaneStopper or ring unitAnionsElectrostaticFluorescence modulation, molecular recognition plos.org
TEtraQuinoline (TEQ)Four concatenated quinoline unitsMetal cations (e.g., Zn²⁺), ProtonsCoordination, π-π stacking, electrostaticMetal complexation, fluorescence upon protonation/Zn(II) complexation researchgate.netresearchgate.netchemrxiv.org
Macrocyclic PeptidesQuinolinium-modified cyclosporineMitochondrial protein CypDSpecific binding to protein targetImproved brain concentration for CNS penetration researchgate.netnih.gov

Formation of Inclusion Complexes and Self-Assembled Structures

Quinolinium-based systems excel in forming inclusion complexes and self-assembled structures, leveraging their unique molecular characteristics. The positively charged quinolinium moiety plays a crucial role in attracting and binding anionic or polar guests through electrostatic interactions, complementing hydrophobic and π-π stacking forces.

Inclusion Complexes: Quinolinium derivatives, particularly when integrated into macrocyclic hosts like sulfonatocalix[n]arenes (SCXn), form stable inclusion complexes. For example, 1-alkyl-6-alkoxy-quinolinium cations show strong hydrophobic and π-π interactions with SCX4, with binding affinities influenced by the length of the alkyl and alkoxy chains. The quinolinium ring typically resides within the SCX4 cavity, while the alkyl chains may also be partially included depending on their length acs.orgacs.org. These complexes are fundamental for applications in molecular recognition and sensing.

Self-Assembled Structures: Quinolinium units can drive the self-assembly of molecules into various supramolecular architectures. Amphiphilic molecules containing quinolinium groups can self-assemble into structures like fibers or vesicles, influenced by factors such as solvent polarity and counterions acs.org. For instance, quinolinium-containing bolaamphiphiles have been reported to self-assemble into supramolecular fibers exhibiting enhanced conductivity and potential as nanoreactors chemimpex.com. Furthermore, quinolinium salts can form ordered supramolecular networks stabilized by hydrogen bonding and π-π stacking interactions, with their solid-state emission spectra being sensitive to the anion species and stacking arrangements researchgate.net. The ability to form ordered structures also makes them relevant for advanced materials.

Table 2: Quinolinium-Based Host-Guest Complexes and Their Properties

Host System (Quinolinium-based)Guest Molecule(s)Binding Constant (K)Observed Change / MechanismApplication
SCX4 with CnCmOQ⁺Various alkyl/alkoxy chainsKSCX4 > KSCX6Enthalpy-controlled inclusion, π-π binding, hydrophobicMolecular recognition, host-guest studies
Tripodal Receptor (e.g., 1)Anions (e.g., Acetate)Ksv = 1.5 x 10⁴ M⁻¹ (for Cl⁻)Fluorescence quenching (turn-off), charge transferAnion sensing nih.govpsu.edu
Quinolinium-RotaxaneAnions-Fluorescence modulationMolecular recognition plos.org
TEQZn(II) cations-Emissive upon complexationLuminescent materials researchgate.netresearchgate.netchemrxiv.org

Table 3: Quinolinium-Mediated Self-Assembly and Resulting Structures

Self-Assembled StructureConstituent Quinolinium MoietyDriving ForcesResulting MorphologyKey Property/Application
FibersBolaamphiphileElectrostatic, hydrophobic interactionsNanofibersEnhanced conductivity, nanoreactors chemimpex.com
Vesicles/MicellesAmphiphilic quinoliniumHydrophobic/hydrophilic interactions, anionsSpherical aggregatesControlled morphology, responsive materials acs.org
Supramolecular NetworksQuinolinium saltsHydrogen bonding, π-π stacking3D networksLuminescence sensitive to anion species researchgate.net
Macrocyclic PeptidesQuinolinium-modifiedSpecific protein interactions-CNS penetration for therapeutic applications researchgate.netnih.gov

The research findings highlight the versatility of quinolinium derivatives in supramolecular chemistry, enabling the design of sophisticated host systems and functional self-assembled materials with applications ranging from chemical sensing to advanced materials and potential therapeutic agents.

Compound List:

Quinolinium

Emerging Research Frontiers and Future Perspectives in Cain Quinolinium Chemistry

Innovations in Sustainable and Efficient Quinolinium Synthesis

The synthesis of quinolinium scaffolds, including the quaternization reactions used to produce compounds like Cain quinolinium, has traditionally relied on methods that can be resource-intensive. Classical approaches like the Skraup, Friedländer, and Doebner-von Miller syntheses often require harsh conditions, long reaction times, and the use of hazardous chemicals. researchgate.netnih.gov Recognizing these limitations, the chemical community is increasingly focused on developing greener and more efficient synthetic protocols.

Recent advancements emphasize sustainability through various innovative techniques. rsc.org These include:

Alternative Energy Sources: Microwave irradiation and ultrasound are being used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govrsc.org

Advanced Catalysis: There is a significant shift towards using recyclable and reusable catalysts, such as clays (B1170129) and, more recently, nanocatalysts. rsc.orgnih.gov Nanocatalysts offer high surface area and reactivity, enabling efficient synthesis under milder, often solvent-free, conditions. nih.gov

Modern Synthetic Strategies: Metal-catalyzed C-H activation has emerged as a powerful, atom-economical strategy for creating polysubstituted quaternary ammonium (B1175870) salts with high selectivity. researchgate.net Additionally, the use of environmentally benign solvents like ionic liquids or conducting reactions under solvent-free conditions is becoming more common. rsc.org

MethodTraditional ApproachSustainable InnovationKey Advantages of Innovation
Energy Input Conventional heating (reflux)Microwave irradiation, UltrasoundFaster reaction rates, Higher yields, Reduced energy consumption nih.govrsc.org
Catalysis Stoichiometric reagents, Harsh acidsReusable catalysts (clays), Nanocatalysts, Metal-free systemsCatalyst recycling, Milder reaction conditions, High efficiency rsc.orgnih.govresearchgate.net
Reaction Design Multi-step synthesis with isolationOne-pot reactions, Cascade sequencesReduced solvent waste, Fewer purification steps, Improved time efficiency rsc.orgresearchgate.net
Solvents Volatile organic solventsIonic liquids, Water, Solvent-free conditionsReduced environmental impact, Improved safety rsc.orgthieme-connect.comthieme-connect.com

Integration with Advanced Analytical and Imaging Technologies

While classical techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) remain essential for validating the purity and structure of this compound, its unique properties make it a candidate for advanced technological applications. The fluorescent nature of the quinolinium core is particularly significant. ontosight.ai

This compound and its derivatives are being investigated as fluorescent probes for biological imaging. ontosight.ai A key area of this research is their ability to bind selectively to specific DNA structures, most notably G-quadruplexes. plos.org This interaction can be harnessed to visualize cellular components and processes in real time. Advanced protocols combining screening, hydroxyl radical footprinting, and NMR have been successfully employed to characterize the selective binding of this compound to the loops of quadruplex DNA, providing detailed structural information about these interactions. plos.org

Furthermore, the broader class of quinolinium-based fluorophores is being integrated into sophisticated imaging platforms. For instance, 1-methyl-7-amino-quinolinium derivatives have been developed as excellent probes for Fluorescence Lifetime Imaging (FLIM), enabling dynamic and reliable monitoring of pH in aqueous media, even at high values. acs.org This demonstrates the potential for designing quinolinium systems as highly sensitive sensors for various biological and chemical environments.

TechnologyApplication for this compound & DerivativesResearch Findings
Fluorescence Microscopy Imaging of biological structures.Used as fluorescent probes to visualize cellular processes and interactions at the molecular level. ontosight.ai
NMR Spectroscopy Structural characterization of complexes.Validates and provides structural details of the binding between this compound and G-quadruplex DNA. plos.org
Hydroxyl Radical Footprinting Identifying binding sites on DNA.Reveals that this compound selectively binds to the loop regions of quadruplex DNA structures. plos.org
Fluorescence Lifetime Imaging (FLIM) Advanced pH sensing.Quinolinium-based probes allow for highly reliable and detailed imaging of pH changes in real-time. acs.org

Computational Design and Discovery of Novel Quinolinium-Based Systems

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and the study of quinolinium compounds is no exception. These in silico methods allow researchers to predict molecular properties, understand complex interactions, and design novel structures with desired functions before undertaking expensive and time-consuming laboratory synthesis.

Key computational approaches being applied include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger target, such as a protein or DNA. It has been used to guide the design of quinolinium derivatives by predicting their interactions with biological targets like the bacterial cell division protein FtsZ.

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure, stability, and reactivity of molecules. This method has been used to analyze the cyclization steps in quinolinium synthesis and to investigate the molecular geometry and properties of novel styryl quinolinium derivatives. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Such models have been developed for bis-quinolinium compounds to predict their activity as acetylcholine (B1216132) esterase inhibitors, aiding in the design of new potential therapeutics. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time, providing insight into the dynamic behavior of systems. This has been applied to compare the potency of newly synthesized quinoline (B57606) derivatives as potential anticancer agents. nih.gov

Computational MethodPurpose in Quinolinium ResearchSpecific Example
Molecular Docking Predicts binding modes to biological targets.Modeling interactions of quinolinium derivatives with bacterial proteins like FtsZ.
Density Functional Theory (DFT) Analyzes reaction mechanisms and molecular properties.Analyzing cyclization steps in synthesis and optimizing molecular geometries. researchgate.netmdpi.com
QSAR Modeling Relates chemical structure to biological activity.Designing bis-quinolinium compounds as acetylcholine esterase inhibitors. researchgate.net
Molecular Dynamics (MD) Simulates molecular motion and stability.Comparing the potency and binding stability of quinoline-based EGFR inhibitors. nih.gov

Exploration of New Reactivity Modes and Chemical Transformations

Beyond simple oxidation, reduction, or substitution reactions, the quinolinium scaffold is a versatile building block for constructing complex molecular architectures. researchgate.net A significant area of emerging research involves harnessing quinolinium salts to generate reactive intermediates, such as ylides or zwitterions, which can then participate in a variety of chemical transformations. thieme-connect.commdpi.combeilstein-journals.org

These reactive species are powerful synthons in cycloaddition reactions, which are highly effective for building fused polyheterocyclic systems. thieme-connect.com Recent literature highlights several types of these reactions:

[3+2] Cycloadditions: Quinolinium ylides, formally classified as azomethine ylides, react with electron-poor alkenes to form pyrrolo[1,2-a]quinoline (B3350903) derivatives with high stereoselectivity. beilstein-journals.orgthieme-connect.com

[5+1] and [5+2] Cycloadditions: Quinolinium zwitterionic tosylates can undergo dearomative cycloadditions with alkynes, providing access to novel pyrazino[1,2-a]quinoline skeletons. thieme-connect.com

Cascade Reactions: Quinolinium salts can initiate complex cascade sequences. For example, they can be used in multicomponent reactions involving anilines, aldehydes, and alkynes to produce a variety of N-substituted quinolinium salts under mild conditions. researchgate.net

Another novel reactivity mode involves the reductive activation of certain quinolinium derivatives. For instance, nitro-containing benzazolo[3,2-a]quinolinium salts can be bioreductively activated to react with thiols like glutathione, a process with implications for understanding cellular mechanisms and designing targeted therapeutic agents. nih.gov

Reactivity ModeDescriptionResulting Products
Ylide Formation & [3+2] Cycloaddition Deprotonation of N-alkyl quinolinium salts creates ylides that react with alkenes.Fused pyrrolo[1,2-a]quinoline systems. beilstein-journals.org
Zwitterion Formation & Annulation Generation of quinolinium zwitterionic intermediates (e.g., thiolates, tosylates).Diverse fused polyheterocycles via cycloadditions ([5+1], [5+2], etc.). thieme-connect.commdpi.comthieme-connect.com
Cascade Reactions Multi-component coupling processes initiated by quinolinium precursors.Diverse N-substituted quinolinium salts. researchgate.net
Reductive Activation Enzymatic or chemical reduction of substituted quinolinium salts.Formation of reactive species that can covalently bind to biomolecules like thiols. nih.gov

Challenges and Opportunities for Future Academic Research in Quinolinium Sciences

While significant progress has been made, the field of quinolinium chemistry is not without its challenges. Addressing these hurdles presents key opportunities for future academic research.

Challenges:

Catalytic Efficiency and Scope: While new catalytic systems have been developed, there is a continuous need to improve their efficiency, lower catalyst loading, and expand the range of substrates that can be used to build diverse quinolinium structures. researchgate.net

Sustainable Methodologies: A primary challenge is the broader implementation of green chemistry principles. This includes moving away from hazardous reagents and solvents and developing more reactions that can be performed in water or under solvent-free conditions. researchgate.netthieme-connect.com

Stereoselectivity: The construction of quinoline-annulated scaffolds with precise control over stereochemistry (diastereoselective synthesis) is considered significantly underdeveloped and remains a difficult synthetic challenge. thieme-connect.comthieme-connect.com

Opportunities:

Novel Functional Materials: There is a vast opportunity to design and synthesize novel quinoline-fused fluorescent compounds with tailored optical properties for applications in materials science, such as organic light-emitting diodes (OLEDs), and as advanced biomedical probes. thieme-connect.comthieme-connect.comnih.gov

Advanced Applications: The unique electronic properties of quinolinium salts make them promising candidates for emerging applications in fields like electrocatalysis and the development of biomimetic systems that mimic biological processes. researchgate.net

Therapeutic Agent Development: By combining innovative synthetic strategies with computational design, researchers can explore the vast chemical space of quinolinium derivatives to discover new therapeutic agents with novel mechanisms of action against a range of diseases. ontosight.aiontosight.ai The continued exploration of their interactions with biological targets like DNA and key enzymes remains a highly promising avenue for drug discovery. ontosight.aiaacrjournals.org

The future of this compound chemistry and the broader field lies in the synergistic integration of sustainable synthesis, advanced analytical tools, and predictive computational models. Overcoming the current challenges will unlock the full potential of these versatile heterocyclic compounds, leading to significant scientific and technological advancements.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing quinolinium-based compounds, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves quaternization of quinoline with alkyl halides or acids under controlled conditions. For example, bis(quinolinium) salts are synthesized by reacting quinoline with MnBr₄ in a stoichiometric ratio, followed by crystallization in monoclinic systems . Purity is validated via elemental analysis, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR). Crystallographic data (e.g., unit cell parameters, hydrogen bonding, π–π interactions) should be reported to confirm structural integrity . For reproducibility, experimental sections must detail solvents, temperatures, and purification steps, as per journal guidelines .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing quinolinium derivatives?

  • Methodological Answer :

  • Spectroscopy : UV-Vis spectroscopy identifies π→π* transitions in the quinolinium core. NMR (¹H/¹³C) confirms protonation states and substituent positions .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves coordination geometries (e.g., tetrahedral [MnBr₄]²⁻ in bis(quinolinium) compounds) and non-covalent interactions (N–H⋯Br hydrogen bonds, π–π stacking) .
  • Thermal Analysis : Thermogravimetric analysis (TGA) assesses thermal stability, critical for applications in catalysis or materials science .

Advanced Research Questions

Q. How can researchers design kinetic studies to investigate the reactivity of quinolinium chloro chromate (QCC) in oxidation reactions?

  • Methodological Answer :

  • Experimental Design : Use pseudo-first-order conditions with excess substrate (e.g., benzaldehyde). Monitor reaction progress via UV-Vis spectroscopy or iodometric titration for Cr(VI)→Cr(III) reduction .
  • Variable Control : Adjust pH, surfactant concentration (e.g., CTAB), and temperature to study micellar catalysis effects. Thermodynamic parameters (ΔH‡, ΔS‡) are derived from Arrhenius plots .
  • Mechanistic Probes : Introduce radical scavengers (e.g., acrylonitrile) to test for free-radical pathways. Isotopic labeling (e.g., D₂O) can clarify proton-transfer steps .

Q. What strategies are recommended for resolving contradictory data in the neuroprotective efficacy of quinolinium-based mitochondrial targeting agents?

  • Methodological Answer :

  • Dose-Response Studies : Systematically vary concentrations of compounds like JW47 to identify therapeutic windows, balancing PT pore inhibition and cytotoxicity .
  • Model Validation : Compare in vitro (e.g., neuronal cell lines) and in vivo (e.g., EAE mouse models) outcomes. Discrepancies may arise from bioavailability differences, requiring pharmacokinetic profiling .
  • Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., cell type, assay protocols). Use statistical tools like ANOVA to assess significance .

Q. How can quinolinium derivatives be optimized as ratiometric fluorescent probes for biosensing applications?

  • Methodological Answer :

  • Probe Design : Integrate FRET/TICT mechanisms by conjugating quinolinium with electron-donor groups (e.g., N,N-diethylaniline). Tune emission wavelengths via substituent effects on the quinolinium core .
  • Validation : Test specificity against competing analytes (e.g., ROS, thiols) in vitro. Use confocal microscopy to image HSO₃⁻/SO₃²⁻ in live cells, correlating fluorescence ratios with analyte concentrations .
  • Cross-Validation : Compare probe performance with established methods (e.g., HPLC for sulfite quantification) to address false positives/negatives .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported biological activities of quinolinium derivatives across studies?

  • Methodological Answer :

  • Replication Studies : Repeat experiments under identical conditions (e.g., solvent, pH) to isolate protocol-related variability. Journals like Beilstein Journal of Organic Chemistry mandate detailed supplemental data for replication .
  • Contextual Factors : Scrutinize differences in cell lines (e.g., primary vs. immortalized), animal models, or assay endpoints. For example, neuroprotection in EAE mice may not translate to neurodegenerative disease models .
  • Open Data Practices : Share raw datasets (e.g., crystallographic CIF files, kinetic traces) via repositories like IUCrData to enable independent verification .

Ethical and Reporting Standards

  • Compliance : Obtain ethics approval for biological studies (e.g., animal welfare in neuroprotection research) and declare conflicts of interest .
  • Data Transparency : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for chemical data, including SMILES notations and spectral libraries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.